Leucomycin A7

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

structure in first source

Properties

CAS No. |

18361-47-2 |

|---|---|

Molecular Formula |

C38H63NO14 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |

InChI |

InChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1 |

InChI Key |

CQSPEFZMAFYKML-RQWHEHCQSA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C |

Canonical SMILES |

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |

Synonyms |

leucomycin A7 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Leucomycin A7 from Streptomyces kitasatoensis: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of Leucomycin A7, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the experimental protocols for isolation and analysis, quantitative data on its biological activity, and an exploration of the regulatory pathways governing its production. Detailed methodologies, data tables, and pathway diagrams are presented to facilitate a deeper understanding and further research into this important antimicrobial compound.

Introduction

Streptomyces kitasatoensis is a filamentous bacterium known for its production of a complex of macrolide antibiotics known as leucomycins (also referred to as kitasamycins). This complex consists of multiple structurally related compounds, each with varying degrees of antibacterial activity. Among these, this compound stands out as a significant component. The leucomycin complex, first discovered in 1953, has been a subject of interest due to its efficacy against a range of pathogens.

This compound, like other members of the leucomycin family, exhibits strong inhibitory effects against Gram-positive bacteria, while its activity against Gram-negative bacteria is comparatively weaker[1]. These macrolide antibiotics function by inhibiting protein synthesis in susceptible bacteria. This guide delves into the technical aspects of this compound's discovery, from the fermentation of S. kitasatoensis to the isolation, characterization, and evaluation of this specific analogue.

Data Presentation

Antibacterial Spectrum of Leucomycin Complex

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the leucomycin complex against various Gram-positive bacteria. It is important to note that these values represent the activity of the overall complex and not solely this compound.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 1.56 |

| Streptococcus pyogenes E-14 | 0.78 |

| Streptococcus viridans | 0.39 |

| Diplococcus pneumoniae type I | 0.39 |

| Corynebacterium diphtheriae | 0.39 |

| Bacillus subtilis | 1.56 |

| Neisseria gonorrhoeae | 0.78 |

| Data sourced from MedChemExpress and is for the Leucomycin complex.[2] |

Enhancement of Leucomycin Complex Production

The biosynthesis of the leucomycin complex in S. kitasatoensis can be significantly influenced by the addition of precursors to the fermentation medium. The following table illustrates the impact of L-valine and L-leucine on the total kitasamycin (leucomycin) titers.

| Precursor Added | Effect on Biosynthesis | Total Titer Increase |

| L-valine | Directed towards pairs A4/A5 (R2 = butyryl) | Doubled |

| L-leucine | Directed towards pairs A1/A3 (R2 = isovaleryl) | Quadrupled |

| Data from a study on leucine analog-resistant mutants of S. kitasatoensis. |

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

A seed culture of S. kitasatoensis is prepared by inoculating a suitable liquid medium and incubating for 24-48 hours. The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is typically carried out for 5-7 days under controlled conditions of temperature, pH, and aeration to achieve optimal production of the leucomycin complex.

Isolation and Purification of this compound

-

Extraction: After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The leucomycin complex is then extracted from the supernatant using a suitable organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the leucomycin complex.

-

Purification: The crude extract is subjected to chromatographic techniques for the separation of individual leucomycin components. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the purification of this compound. A typical HPLC protocol would involve:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 232 nm.

-

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Bioactivity Assays

The antibacterial activity of purified this compound is assessed using standard microbiological assays, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Visualization of Pathways and Workflows

General Discovery Workflow of this compound

Caption: General workflow for the discovery of this compound.

Regulatory Signaling Pathway for Leucomycin Biosynthesis

The biosynthesis of antibiotics in Streptomyces is often regulated by complex signaling cascades. A well-studied model is the A-factor signaling pathway, which controls streptomycin production in Streptomyces griseus and serves as a general model for secondary metabolite regulation.

References

An In-depth Technical Guide to Leucomycin A7: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Leucomycin A7 for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a macrolide antibiotic, a member of the larger leucomycin complex produced by the bacterium Streptomyces kitasatoensis.[1] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.

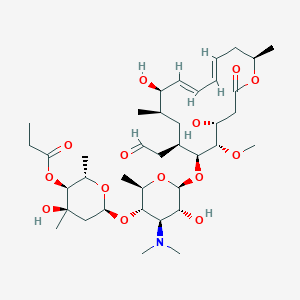

The chemical structure of this compound is presented below:

Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |

| CAS Number | 18361-47-2 |

| Molecular Formula | C₃₈H₆₃NO₁₄ |

| Molecular Weight | 757.91 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation and delivery. A summary of its known properties is provided in the table below. It is important to note that some data, such as the melting point, is reported for the Leucomycin A3-A9 complex.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Melting Point | 128-145 °C (for Leucomycin A3-A9 complex) | [3] |

| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Limited water solubility. | [2][4] |

| Optical Rotation | [α]D²⁵ -53° (c=1 in chloroform) for Leucomycin A3-A9 complex | [3] |

| UV max (Methanol) | 231 nm (E1%1cm 353) for Leucomycin A3-A9 complex | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

The following diagram illustrates the signaling pathway of protein synthesis and the inhibitory action of this compound.

Caption: Inhibition of bacterial protein synthesis by this compound.

Antimicrobial Spectrum

This compound is primarily effective against Gram-positive bacteria.[1] Its activity against Gram-negative bacteria is generally weak due to the presence of an outer membrane that hinders the antibiotic's penetration to its ribosomal target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of this compound against a susceptible organism like Staphylococcus aureus is the broth microdilution method.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

Detailed Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Streak Staphylococcus aureus on a non-selective agar plate and incubate for 18-24 hours at 37°C.

-

Select 3-5 morphologically similar colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Incubation and Reading:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Isolation and Purification of Leucomycin Complex from Streptomyces kitasatoensis

The following is a generalized workflow for the isolation and purification of the leucomycin complex, from which this compound can be further separated.

Logical Relationship for Leucomycin Isolation

References

An In-depth Technical Guide to the Leucomycin Complex Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leucomycin complex, also known as kitasamycin, is a group of closely related 16-membered macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis.[1] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci, making them valuable in both veterinary and human medicine.[1][2] The complex consists of more than 14 components, with leucomycin A1, A3, A4, and A5 being among the most abundant.[1] The intricate structure of leucomycins, featuring a polyketide-derived macrolactone ring decorated with two deoxy sugars, mycaminose and mycarose, arises from a complex and fascinating biosynthetic pathway.[3]

This technical guide provides a comprehensive overview of the leucomycin biosynthesis pathway, detailing the genetic and enzymatic basis for the assembly of this important class of antibiotics. It is intended to serve as a resource for researchers and professionals involved in natural product biosynthesis, antibiotic drug discovery, and the development of novel antimicrobial agents through synthetic biology and metabolic engineering.

Core Biosynthetic Machinery: The Polyketide Synthase

The backbone of the leucomycin macrolactone is assembled by a type I polyketide synthase (PKS), a large, multi-domain enzymatic assembly line.[3] The genes encoding this PKS and subsequent tailoring enzymes are organized in a biosynthetic gene cluster (BGC) in the Streptomyces kitasatoensis genome. The leucomycin BGC has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002452.[4] This cluster contains a set of genes designated as lcm, which orchestrate the entire biosynthetic process.[5]

The leucomycin PKS is composed of multiple modules, each responsible for the addition and modification of a specific two-carbon extender unit to the growing polyketide chain. The biosynthesis is initiated with a starter unit derived from short-chain carboxylic acids. The selection of this starter unit can be influenced by the availability of precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine directs the biosynthesis towards leucomycin A4/A5 (utilizing a butyryl starter unit) and A1/A3 (utilizing an isovaleryl starter unit), respectively.[6][7]

The extender units for the growing polyketide chain are primarily methylmalonyl-CoA and ethylmalonyl-CoA, which are incorporated by specific acyltransferase (AT) domains within each PKS module. The stereochemistry of the resulting macrolactone is controlled by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.

Post-PKS Tailoring Modifications

Following the synthesis and cyclization of the polyketide backbone, a series of tailoring reactions occur to yield the final bioactive leucomycin complex. These modifications are catalyzed by enzymes encoded by genes within the lcm cluster and include hydroxylation, glycosylation, and acylation.

Hydroxylation

Cytochrome P450 monooxygenases are responsible for the site-specific hydroxylation of the macrolactone ring. While the specific P450 hydroxylases in the leucomycin pathway have not been fully characterized in the available literature, their role is inferred from the structures of the various leucomycin components and by analogy to other macrolide biosynthetic pathways.[8]

Glycosylation

The decoration of the macrolactone with deoxy sugars is crucial for the biological activity of leucomycins. The two deoxy sugars found in the leucomycin complex are D-mycaminose and L-mycarose.[3] The biosynthesis of these sugars proceeds via dedicated pathways that convert glucose-1-phosphate into activated nucleotide-diphospho (NDP)-sugar precursors.

The biosynthesis of TDP-L-mycarose has been studied in the context of tylosin biosynthesis and is believed to proceed through the action of several enzymes, including a 5-epimerase and a 4-ketoreductase.[9] Similarly, the biosynthesis of TDP-D-mycaminose is thought to involve a TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase.[8]

Once synthesized, these activated sugars are attached to the macrolactone aglycone by specific glycosyltransferases (GTs). The lcm gene cluster is predicted to encode these GTs, which catalyze the formation of the glycosidic bonds.[5] The characterization of these GTs is a key area of research for the chemoenzymatic synthesis of novel antibiotic derivatives.[10]

Quantitative Data

The production of the leucomycin complex can be significantly influenced by the composition of the fermentation medium. The following table summarizes the impact of precursor addition on the relative abundance of different leucomycin components and the total antibiotic titer in Streptomyces kitasatoensis B-896.[6][7]

| Precursor Added | Predominant Leucomycin Components | Effect on Total Titer |

| None (control) | Mixture of various leucomycins | Baseline |

| L-Valine | A4/A5 (butyryl side chain) | Doubled |

| L-Leucine | A1/A3 (isovaleryl side chain) | Quadrupled |

Table 1: Influence of Precursors on Leucomycin Production

Experimental Protocols

Gene Knockout in Streptomyces kitasatoensis via Homologous Recombination

This protocol provides a general framework for creating targeted gene deletions in Streptomyces to investigate the function of specific genes in the leucomycin biosynthetic pathway.[3]

a. Construction of the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target lcm gene from S. kitasatoensis genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli-Streptomyces shuttle vector that is temperature-sensitive for replication in Streptomyces (e.g., pKC1139). The two fragments should be ligated on either side of an antibiotic resistance cassette (e.g., apramycin resistance).

-

Transform the resulting construct into E. coli DH5α for plasmid propagation and verification by restriction digestion and sequencing.

b. Intergeneric Conjugation:

-

Introduce the gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. kitasatoensis recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., ISP4 agar).

-

Incubate the plates to allow for conjugation to occur.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic for which the resistance cassette was introduced).

c. Selection of Double-Crossover Mutants:

-

Select colonies that are resistant to the antibiotic from the cassette. These are single-crossover integrants.

-

Culture the single-crossover mutants in non-selective liquid medium at a permissive temperature to allow for a second crossover event to occur.

-

Plate the culture onto non-selective agar to obtain single colonies.

-

Replica-plate the colonies onto media with and without the antibiotic used for initial selection. Colonies that are sensitive to the antibiotic but can still grow are potential double-crossover mutants.

-

Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants using primers that flank the target gene.

Heterologous Expression of Leucomycin Biosynthetic Genes

This protocol describes a general method for expressing lcm genes in a heterologous Streptomyces host to characterize their function.[9]

a. Construction of the Expression Plasmid:

-

Amplify the lcm gene of interest from S. kitasatoensis genomic DNA.

-

Clone the gene into a suitable E. coli-Streptomyces shuttle expression vector under the control of a strong, constitutive, or inducible promoter (e.g., ermEp*).

-

Transform the construct into E. coli for plasmid verification.

b. Transformation into a Heterologous Host:

-

Introduce the expression plasmid into a suitable heterologous Streptomyces host strain (e.g., S. coelicolor M1152, a strain engineered to be a clean host for heterologous expression) via intergeneric conjugation as described above.

c. Analysis of Metabolite Production:

-

Cultivate the heterologous host containing the expression plasmid under appropriate fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed gene. Compare the results with authentic standards if available.

Visualizations

Caption: Overview of the Leucomycin Biosynthesis Pathway.

References

- 1. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous Expression of Fungal Genes in Streptomyces Sp. [bristol.ac.uk]

- 5. BGC0002452 [mibig.secondarymetabolites.org]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Antibiotic glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect of Stasis: A Technical Guide to the Mechanism of Action of Leucomycin A7 on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin A7, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the inhibitory action of this compound. By binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, this compound acts not as a simple steric plug, but as a context-specific modulator of translation. This document details the binding interactions, the impact on peptide elongation and peptidyl-tRNA stability, and the experimental methodologies used to elucidate this mechanism. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside diagrams illustrating the pathways of inhibition. This guide is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

The rise of antibiotic resistance necessitates a deep and nuanced understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria[1][2]. This compound belongs to the leucomycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis[1]. While often discussed in the context of the closely related and well-studied macrolide, josamycin (also known as Leucomycin A3), this compound shares the fundamental mechanism of targeting the bacterial ribosome to inhibit protein synthesis[3][4].

This guide will dissect the intricate interactions between this compound and the bacterial ribosome, moving beyond the simplistic model of tunnel blockage to explore the more complex, sequence-dependent nature of its inhibitory action.

The Binding Site of this compound on the 50S Ribosomal Subunit

This compound, like other macrolides, binds to the large (50S) subunit of the bacterial ribosome[4]. Its binding pocket is situated within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass[5]. The binding site is predominantly composed of domains II and V of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins.

Key nucleotide interactions, primarily determined through studies with the closely related josamycin, involve:

-

A2058 and A2059 (E. coli numbering): These universally conserved nucleotides are crucial for the binding of most macrolides. The dimethylation of A2058 by Erm-type methyltransferases is a common mechanism of macrolide resistance.

-

A2451 and G2505: These nucleotides are part of the peptidyl transferase center (PTC) loop, and their interaction with macrolides can influence peptide bond formation[6].

-

U2609: Mutations at this position have been shown to confer resistance to certain macrolides, indicating its importance in the binding pocket[7].

The 16-membered lactone ring of leucomycins allows for a specific conformation within the NPET that differs from their 14- and 15-membered counterparts like erythromycin. This structural difference influences their interaction with the ribosome and their mechanism of action.

The Multi-faceted Mechanism of Action

The binding of this compound in the NPET initiates a cascade of inhibitory effects on protein synthesis. The mechanism is not a simple "on/off" switch but rather a complex interplay between the antibiotic, the ribosome, and the nascent polypeptide chain.

Inhibition of Peptide Elongation

This compound is a potent inhibitor of the elongation phase of protein synthesis. Unlike some macrolides that allow for the synthesis of short peptides before stalling translation, josamycin (and by extension, this compound) can inhibit peptide bond formation very early in the elongation cycle. Studies have shown that josamycin can slow the formation of the first peptide bond and completely block the formation of the second or third, depending on the amino acid sequence of the nascent peptide[8]. This context-dependent inhibition is a key feature of its mechanism.

Context-Dependent Ribosome Stalling

The inhibitory effect of this compound is highly dependent on the sequence of the nascent polypeptide chain being synthesized. Specific amino acid motifs within the nascent peptide can, in the presence of the bound antibiotic, induce ribosome stalling[9][10][11]. This occurs when the nascent peptide interacts with both the antibiotic and the ribosomal tunnel, creating a composite binding site that allosterically inhibits the peptidyl transferase center (PTC)[10][12]. This prevents the formation of the next peptide bond and halts translation.

Promotion of Peptidyl-tRNA Drop-off

In addition to stalling, this compound can also destabilize the association of the peptidyl-tRNA with the ribosome, leading to its premature dissociation, an event known as "drop-off"[8][13]. The accumulation of dissociated peptidyl-tRNAs can deplete the cellular pool of available tRNAs, further contributing to the overall inhibition of protein synthesis and the bacteriostatic or bactericidal effect of the antibiotic[8][13].

Quantitative Data

The following tables summarize the available quantitative data for josamycin (Leucomycin A3), which is considered representative of this compound's activity.

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [8] |

| Average Lifetime on Ribosome | 3 hours | E. coli cell-free system | [8] |

Table 1: Binding Affinity of Josamycin to the Bacterial Ribosome

| Organism | MIC50 (µg/mL) | Reference |

| S. aureus | ≤0.39 | [14] |

| S. epidermidis | ≤0.39 | [14] |

| S. pneumoniae | ≤0.39 | [14] |

| S. pyogenes | ≤0.39 | [14] |

| S. agalactiae | ≤0.39 | [14] |

Table 2: Minimum Inhibitory Concentration (MIC50) of Josamycin against Gram-Positive Bacteria

| Parameter | Value | Assay System | Reference |

| IC50 | 453.7 ± 39.3 µM (for a novel inhibitor) | Cell-free protein synthesis (luciferase assay) | [15] |

Table 3: Example of IC50 Value for a Protein Synthesis Inhibitor (Note: Specific IC50 for this compound in a standardized in vitro translation assay was not found in the initial search, this value is for illustrative purposes of the type of data).

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

-

Principle: A bacterial cell-free extract or a reconstituted system (e.g., PURE system) is used to translate a reporter mRNA (e.g., encoding luciferase or a fluorescent protein). The amount of synthesized protein is quantified in the presence and absence of the antibiotic.

-

Methodology:

-

Reaction Mixture Preparation: Combine a cell-free translation system (e.g., E. coli S30 extract), an energy source (ATP, GTP), amino acids, and the reporter mRNA in a suitable buffer.

-

Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. A no-antibiotic control is included.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis[2].

-

Quantification: Measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For fluorescent proteins, measure the fluorescence intensity.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.

-

Toeprinting Assay

This technique is used to map the precise location of a stalled ribosome on an mRNA transcript.

-

Principle: A ribosome stalled on an mRNA template acts as a roadblock for reverse transcriptase. A primer extension reaction using a radiolabeled or fluorescently labeled primer that binds downstream of the stall site will generate a cDNA product of a specific length, the "toeprint," which indicates the position of the ribosome.

-

Methodology:

-

Template Preparation: An mRNA template containing the gene of interest is transcribed in vitro.

-

Translation Reaction: The mRNA is translated in a cell-free system in the presence of this compound to induce stalling. A control reaction without the antibiotic is also performed.

-

Primer Annealing: A labeled DNA primer, complementary to a sequence downstream of the expected stall site, is annealed to the mRNA in the translation mixture.

-

Primer Extension: Reverse transcriptase and dNTPs are added to the reaction. The enzyme synthesizes a cDNA strand until it encounters the stalled ribosome.

-

Analysis: The cDNA products are denatured and separated by size on a sequencing gel. The size of the toeprint band, determined by running a sequencing ladder alongside, reveals the exact nucleotide at which the ribosome is stalled[16][17][18][19].

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Leucomycin A7 Complexes

Cryo-EM allows for the high-resolution structural visualization of the antibiotic bound to the ribosome.

-

Principle: Ribosome-antibiotic complexes are rapidly frozen in a thin layer of vitreous ice, preserving their native conformation. A transmission electron microscope is used to acquire a large number of images of the frozen particles from different orientations. These images are then computationally reconstructed to generate a 3D model of the complex.

-

Methodology:

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid. The grid is then blotted to create a thin film and plunge-frozen in liquid ethane[20][21].

-

Data Collection: The frozen grid is imaged in a cryo-electron microscope, collecting thousands of images (micrographs) of the particles in different orientations[22][23].

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A 3D map of the ribosome-antibiotic complex is then reconstructed from the 2D images.

-

Model Building and Analysis: An atomic model of the ribosome and the antibiotic is fitted into the 3D map to visualize the binding site and interactions at near-atomic resolution.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Molecular mechanism of drug and nascent peptide-dependent ribosome stalling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 10. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nascent peptides that block protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recycling of Peptidyl-tRNAs by Peptidyl-tRNA Hydrolase Counteracts Azithromycin-Mediated Effects on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Diverse Analogues of Leucomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Also known collectively as Kitasamycin, this group of 16-membered macrolides exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2][3][4] The leucomycin complex is a mixture of several structurally related analogues, each with potentially distinct antimicrobial profiles and pharmacokinetic properties.[4][5] This technical guide provides an in-depth overview of the different analogues of leucomycin, their mechanisms of action, comparative antimicrobial activities, and the experimental protocols used for their evaluation. A special focus is placed on the emerging understanding of how these molecules can modulate bacterial communication through quorum sensing.

Core Chemical Structure and Key Analogues

The leucomycin analogues share a common 16-membered lactone ring, to which various sugar moieties are attached. The primary variations among the analogues occur in the acyl groups at the C3 and C4'' positions of the mycaminose and mycarose sugars, respectively. The leucomycin complex includes numerous components, with some of the most well-studied being Leucomycin A1, A3 (also known as Josamycin), A4, A5, A6, A7, A8, and A9.[4][5][6][7] Other important semi-synthetic and related 16-membered macrolides include Rokitamycin and Midecamycin.[8][9]

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of leucomycin and its analogues is the inhibition of bacterial protein synthesis.[2][10][11] This is achieved through their binding to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the entrance of the polypeptide exit tunnel.[10][11] This binding event physically obstructs the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.[11] At high concentrations, this effect can become bactericidal.[11] The binding affinity to the ribosome can vary among analogues, which correlates with their antimicrobial potency.[12][13]

Quantitative Antimicrobial Activity

The in vitro efficacy of leucomycin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize reported MIC values for several leucomycin analogues against common bacterial pathogens. It is important to note that MIC values can vary depending on the testing methodology and the specific strain of bacteria.

Table 1: MIC Values (µg/mL) Against Gram-Positive Bacteria

| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Mycoplasma pneumoniae |

| Josamycin (Leucomycin A3) | ≤0.39 (MIC₅₀)[14] | ≤0.39 (MIC₅₀)[14] | 0.03 (MIC₉₀)[1][15] |

| Rokitamycin | 1.0 (MIC₉₀)[10] | 0.5 (MIC₉₀)[10] | 0.007 (MIC₉₀)[1][15] |

| Midecamycin | <3.1[16] | <3.1[16] | - |

| Midecamycin Acetate | - | Equal to Josamycin[3] | - |

| Kitasamycin (Leucomycin Complex) | - | - | ≥0.06 (MIC₉₀)[1][15] |

Table 2: MIC Values (µg/mL) Against Gram-Negative Bacteria

| Antibiotic | Haemophilus influenzae | Escherichia coli |

| Josamycin (Leucomycin A3) | - | >6.25[14] |

| Rokitamycin | Less active than erythromycin[10] | - |

| Midecamycin | <3.1[16] | - |

Secondary Mechanism: Inhibition of Quorum Sensing

Beyond direct bactericidal or bacteriostatic action, macrolides, including leucomycin analogues, have been shown to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS), particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[2][17] This occurs at sub-MIC concentrations, meaning at levels that do not inhibit bacterial growth. By disrupting QS signaling, these antibiotics can suppress the expression of virulence factors, biofilm formation, and bacterial motility, thereby reducing the pathogenicity of the bacteria.[6][14][18] The exact mechanism of QS inhibition by macrolides is still under investigation but is thought to involve interference with the synthesis or reception of QS signal molecules (autoinducers).[16][17][19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution or agar dilution method is commonly employed to determine the MIC of leucomycin analogues.

-

Preparation of Antibiotic Stock Solutions: A stock solution of the leucomycin analogue is prepared in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in 96-well microtiter plates using an appropriate bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

-

Inoculum Preparation: The test bacterium is cultured to a specific optical density, typically corresponding to a McFarland standard of 0.5. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[21]

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[21]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[22][23]

Synthesis of Leucomycin Analogues (General Procedure)

Chemical modification of the native leucomycin structure can be used to generate novel analogues with potentially improved properties. The following is a general workflow for the synthesis of leucomycin A7 derivatives via a nitroso Diels-Alder reaction.[19]

-

Dissolution: this compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM).

-

Reaction with Nitroso Agent: The this compound solution is cooled (e.g., to 0°C), and a solution of a nitroso agent in the same solvent is added slowly.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Purification: The crude product is purified using silica gel chromatography to isolate the desired leucomycin analogue.

In Vivo Efficacy Assessment in a Murine Infection Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotic candidates. A common model is the murine thigh infection model.[24]

-

Induction of Neutropenia: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide to create an immunocompromised state, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.

-

Bacterial Inoculation: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.

-

Antibiotic Administration: At a set time post-infection, treatment with the leucomycin analogue is initiated. The antibiotic can be administered via various routes (e.g., subcutaneous, intraperitoneal) at different dosages and dosing intervals.[24]

-

Sample Collection and Analysis: At various time points, mice are euthanized, and the infected thigh tissue is excised, homogenized, and plated on agar to determine the bacterial load (CFU/thigh).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration over time and the antibacterial effect is analyzed to determine key PK/PD indices that correlate with efficacy.

Conclusion

The leucomycins represent a versatile family of 16-membered macrolide antibiotics with a complex array of natural and semi-synthetic analogues. Their primary mechanism of inhibiting bacterial protein synthesis is well-established, and subtle structural differences between analogues can lead to significant variations in their antimicrobial spectrum and potency. The discovery that sub-inhibitory concentrations of these macrolides can disrupt bacterial quorum sensing opens up new avenues for their therapeutic application, particularly in the context of chronic and biofilm-associated infections. A thorough understanding of the individual characteristics of each leucomycin analogue, supported by robust experimental evaluation, is essential for the continued development and strategic use of this important class of antibiotics in the face of growing antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Potential of macrolide antibiotics to inhibit protein synthesis of Pseudomonas aeruginosa: suppression of virulence factors and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antibacterial activity of rokitamycin against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of azithromycin and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Polymorphism in leuS Confers Reduced Susceptibility to GSK2251052 in a Clinical Isolate of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Josamycin used for? [synapse.patsnap.com]

- 10. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of leucomycins and analogues on binding [14C ]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sub-Inhibitory Antibiotic Exposure and Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of rokitamycin and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of subinhibitory concentrations of macrolide antibiotics on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Macrolide Treatment Inhibits Pseudomonas aeruginosa Quorum Sensing in Non-Cystic Fibrosis Bronchiectasis. An Analysis from the Bronchiectasis and Low-Dose Erythromycin Study Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. litfl.com [litfl.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. researchgate.net [researchgate.net]

In Vitro Activity of Leucomycin A7 Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Leucomycin A7, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes available data on its antimicrobial potency, details the experimental protocols for assessing its activity, and visualizes key processes related to its mechanism and evaluation.

Introduction to this compound

This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Like other macrolides, leucomycins exhibit potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. This guide focuses on the specific in vitro efficacy of this compound against key Gram-positive pathogens.

Quantitative In Vitro Activity

Precise Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature. However, data for the closely related compound, Josamycin (Leucomycin A5), provides a strong indication of the expected activity spectrum and potency. The following table summarizes the MIC values of Josamycin against common Gram-positive cocci, as determined by broth and agar dilution methods.[2] It is important to note that while structurally similar, minor variations between this compound and Josamycin may result in slight differences in activity.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 25 | 0.2 - 1.6 | 0.4 | 0.8 |

| Streptococcus pneumoniae | 25 | 0.05 - 0.4 | 0.1 | 0.2 |

| Enterococcus faecalis | 25 | 0.8 - 6.3 | 1.6 | 3.1 |

| Nonenterococcal hemolytic streptococci | 25 | 0.05 - 0.2 | 0.1 | 0.2 |

| Staphylococcus epidermidis | 25 | 0.2 - 1.6 | 0.4 | 1.6 |

Data presented is for Josamycin (Leucomycin A5) and serves as a proxy for this compound activity.[2]

Experimental Protocols

The determination of in vitro antimicrobial activity is crucial for understanding the potential of a new antibiotic. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the antibiotic.

-

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in a CO₂-enriched atmosphere may be required.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of macrolide antibiotics.

Conclusion

This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria. While specific MIC data for this compound is limited, the data from the closely related compound Josamycin suggests potent efficacy against key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. The standardized broth microdilution method provides a reliable means of quantifying this activity. The mechanism of action, typical of macrolides, involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. Further research to establish a comprehensive profile of this compound's in vitro activity is warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Leucomycin A7 from Streptomyces kitasatoensis Culture

Introduction

Leucomycin, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] This complex consists of multiple structurally related components, including Leucomycin A1, A3, A4, A5, and A7, among others.[1][3] Leucomycin A7, a member of this complex, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.[4] These application notes provide detailed protocols for the fermentation of S. kitasatoensis, followed by the extraction, purification, and analysis of the Leucomycin complex, with a focus on this compound. The procedures outlined are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Section 1: Fermentation of Streptomyces kitasatoensis

The production of Leucomycin is achieved through submerged aerobic fermentation.[3][5] The process involves cultivating a high-yield strain of S. kitasatoensis in a nutrient-rich medium under controlled conditions to maximize antibiotic synthesis.[6]

Experimental Protocol: Fermentation

1. Inoculum Development:

-

A mycelial solution of S. kitasatoensis is prepared, often from a glycerol stock stored at -20°C.[1]

-

Seed Culture: 1 mL of the mycelial solution is inoculated into a 250 mL flask containing 40 mL of seed medium.[1] The culture is incubated at 28°C for 24-48 hours on a rotary shaker at 220 rpm.[1]

-

Secondary Seed Culture (for larger fermentors): A portion of the primary seed culture is transferred to a larger volume of secondary seed medium and incubated for another 17-24 hours under the same conditions.[1]

2. Production Fermentation:

-

The seed culture is inoculated into a production-scale fermentor containing the fermentation medium. A typical inoculation volume is 5-10% of the production medium volume.[1][5]

-

The fermentation is carried out at 27-28°C for 85-112 hours.[1][5]

-

Continuous agitation and aeration are critical for optimal growth and antibiotic production.[5][6]

Caption: Workflow for the fermentation of S. kitasatoensis.

Data Presentation: Media Composition and Parameters

Table 1: Fermentation Media Composition

| Component | Seed Medium Concentration | Production Medium Concentration[5] |

|---|---|---|

| Soybean Powder | - | 3% |

| Corn Steep Liquor | - | 2% |

| Starch | - | 2% |

| Glucose | 2%[5] | 1% |

| Peptone | 0.5%[5] | - |

| Meat Extract | 0.5%[5] | - |

| Sodium Chloride | 0.3%[5] | 0.5% |

| Calcium Carbonate | 0.3%[5] | 0.3-0.5% |

| Dry Yeast | 0.3%[5] | 0.5% |

| Potassium Phosphate (dibasic) | - | 0.1% |

| Ammonium Sulfate | - | 0.3% |

| Urea | - | 0.01% |

| pH | 7.0 | 7.0-7.3 |

Table 2: Fermentation Operating Parameters

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 27 - 28 °C | [1][5] |

| Incubation Time | 85 - 112 hours | [1][5] |

| Agitation Speed | 200 - 250 rpm | [5] |

| Aeration Rate | 1 VVM (Volume of air per volume of medium per minute) |[5] |

Section 2: Extraction and Purification of this compound

Following fermentation, the Leucomycin complex is extracted from the culture broth.[6] The general strategy involves separating the mycelia from the broth, followed by liquid-liquid extraction to isolate the antibiotic components.[5][7]

Experimental Protocol: Extraction and Purification

1. Broth Clarification:

-

The fermentation broth is harvested and the mycelia are removed. This can be achieved by centrifugation or membrane filtration (e.g., microfiltration) to obtain a clarified supernatant.[5][8]

2. Solvent Extraction:

-

The pH of the clarified broth (filtrate) is adjusted to a slightly alkaline range, typically pH 8.0-9.0.[5]

-

The broth is extracted one or two times with a water-immiscible organic solvent. Butyl acetate is a commonly used solvent.[5] Other potential solvents include ethyl acetate, chloroform, and butanol.[3] The volume of solvent used is typically 25-50% of the broth volume for each extraction.[5]

3. Back-Extraction:

-

The organic extracts containing the Leucomycin complex are combined.

-

The complex is then back-extracted into acidic water (pH 2.0-4.0).[5] This step helps to separate the basic Leucomycin from neutral or acidic impurities.

4. Concentration and Precipitation:

-

The acidic aqueous extract is separated from the organic layer.

-

The pH of the aqueous layer is adjusted back to neutral or slightly alkaline to reduce the solubility of Leucomycin.

-

The solvent is removed under vacuum to concentrate the product.[3]

-

The crude Leucomycin complex can be precipitated by adding a non-polar solvent like petroleum ether to the concentrated extract.[5]

5. Final Purification:

-

Further purification to isolate specific components like this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or alumina, or by crystallization.[3]

Caption: General workflow for Leucomycin extraction and purification.

Section 3: Optimizing Production with Precursors

The yield and composition of the Leucomycin complex can be manipulated by adding precursors to the fermentation medium.[9] Specific amino acids or their derivatives can direct biosynthesis towards producing certain Leucomycin analogues.[9]

-

L-leucine: Adding L-leucine or its precursor, isoamyl alcohol, to the medium enhances the production of Leucomycin A1 and A3.[3][9]

-

L-valine: The addition of L-valine directs biosynthesis toward Leucomycin A4 and A5.[3][9]

-

Ethyl Acetate: Supplementing the medium with ethyl acetate can also significantly increase the overall kitasamycin titer.[1]

Caption: Influence of precursors on Leucomycin biosynthesis.

Data Presentation: Effect of Precursors

Table 3: Effect of Ethyl Acetate on Kitasamycin Production in S. kitasatoensis Z-7 [1]

| Initial Ethyl Acetate Conc. (%) | Highest Kitasamycin Titer (U/mL) | Increase vs. Control (%) |

|---|---|---|

| 0 (Control) | ~10,740 | - |

| 0.48 | 12,758 | 18.8 |

Note: Data is derived from the publication by Zheng et al. (2016). The control value is estimated from the reported percentage increase.

Section 4: Analytical Methods for Quality Control

Quantitative analysis of this compound and other components is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[10]

Experimental Protocol: HPLC Analysis

A validated HPLC-UV method can be used for the quantification of Leucomycin components.[10]

1. Sample Preparation:

-

Dissolve a known quantity of the extracted Leucomycin bulk drug or standard in a suitable solvent (e.g., methanol, ethanol).[2]

-

Dilute to a working concentration within the linear range of the assay.

-

Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

-

The specific column, mobile phase, and gradient will depend on the desired separation. A C18 column is commonly used for macrolide analysis.

-

Detection is typically performed using a UV detector.[10]

3. Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from reference standards of known concentrations.[11]

Data Presentation: HPLC Method Validation

Table 4: Example HPLC-UV Method Validation Parameters for Leucomycin Analysis [10]

| Parameter | Result |

|---|---|

| Linearity (R²) | > 0.9999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Recovery | 92.9% – 101.5% |

| Precision (RSD, n=3) | < 2.0% |

Note: These parameters demonstrate the performance of a validated method for quantifying impurities in Leucomycin, indicating its suitability for component analysis.

Section 5: Storage and Handling

-

Solubility: The Leucomycin complex has limited water solubility but is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[2]

-

Storage: For long-term stability, antibiotic solutions should be stored at low temperatures (e.g., 4°C).[12] The solid, purified product should be stored in a cool, dry, and dark place. Recommended storage conditions can be found on the Certificate of Analysis for commercial products.[4]

References

- 1. seer.ufu.br [seer.ufu.br]

- 2. bioaustralis.com [bioaustralis.com]

- 3. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]

- 6. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 7. diaion.com [diaion.com]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Leucomycin A7 Ribosome Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin A7, a member of the 16-membered macrolide antibiotic family isolated from Streptomyces kitasatoensis, exerts its antibacterial activity by targeting the bacterial ribosome.[1] Like other macrolides, this compound inhibits protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby obstructing the passage of the growing polypeptide chain.[2][3] Understanding the specifics of this interaction is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.

These application notes provide detailed experimental protocols for studying the binding of this compound to the bacterial ribosome. The methodologies described include a classic competition filter binding assay, a fluorescence polarization assay, and a toeprinting (primer extension inhibition) assay. Each protocol is designed to provide robust and reproducible data for the characterization of this compound's ribosomal affinity and its mechanism of action.

Data Presentation

The following table summarizes the quantitative data for the binding of various leucomycins, including this compound, to Escherichia coli ribosomes, as determined by a competition filter binding assay using [¹⁴C]erythromycin.

| Compound | Association Constant (Ka, M-1) | Dissociation Constant (Kd, M) |

| Leucomycin A1 | 1.8 x 107 | 5.6 x 10-8 |

| Leucomycin A3 (Josamycin) | 2.5 x 107 | 4.0 x 10-8 |

| Leucomycin A4 | 1.1 x 107 | 9.1 x 10-8 |

| Leucomycin A5 | 2.0 x 107 | 5.0 x 10-8 |

| Leucomycin A6 | 1.4 x 107 | 7.1 x 10-8 |

| This compound | 1.1 x 107 | 9.1 x 10-8 |

| Leucomycin A8 | 1.1 x 107 | 9.1 x 10-8 |

| Leucomycin A9 | 1.3 x 107 | 7.7 x 10-8 |

| Leucomycin U | 1.7 x 107 | 5.9 x 10-8 |

| Leucomycin V | 1.0 x 107 | 1.0 x 10-7 |

Data adapted from Pestka et al., 1974. The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka).

Experimental Protocols

Three distinct protocols are provided to investigate the interaction of this compound with the bacterial ribosome.

Competition Filter Binding Assay

This protocol is adapted from the methodology used to generate the data above and determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled macrolide for binding to the ribosome.

Materials:

-

70S ribosomes from E. coli

-

[¹⁴C]Erythromycin

-

This compound

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol

-

Wash Buffer: Ice-cold Binding Buffer

-

Nitrocellulose filters (0.45 µm)

-

Glass fiber filters (pre-soaked in Wash Buffer)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in Binding Buffer.

-

In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes (e.g., 20 nM) and a fixed concentration of [¹⁴C]Erythromycin (e.g., 10 nM).

-

Add varying concentrations of this compound to the ribosome/[¹⁴C]Erythromycin mixture. Include a control with no this compound.

-

Incubate the reactions at 37°C for 30 minutes to reach equilibrium.

-

Filter the reaction mixtures through a nitrocellulose filter under gentle vacuum. The ribosomes and any bound radioligand will be retained on the filter.

-

Wash each filter with three aliquots of ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [¹⁴C]Erythromycin using a scintillation counter.

-

Plot the percentage of [¹⁴C]Erythromycin bound against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound [¹⁴C]Erythromycin) and calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.

Fluorescence Polarization Assay

This assay measures the binding of a fluorescently labeled macrolide to the ribosome. The binding of the small fluorescent ligand to the large ribosome results in a slower rotation and an increase in fluorescence polarization. Unlabeled this compound can then compete for binding, causing a decrease in polarization.

Materials:

-

70S ribosomes from E. coli

-

Fluorescently labeled macrolide (e.g., BODIPY-Erythromycin)

-

This compound

-

FP Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20[4]

-

Black, low-binding 96-well or 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in FP Binding Buffer.

-

In a black microplate, add a fixed concentration of 70S ribosomes (e.g., 50 nM) and a fixed concentration of fluorescently labeled macrolide (e.g., 5 nM).

-

Add varying concentrations of this compound to the wells. Include controls for no this compound (maximum polarization) and no ribosomes (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.[4]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Plot the change in millipolarization (mP) units against the concentration of this compound.

-

Determine the IC₅₀ value and calculate the Ki for this compound.

Toeprinting (Primer Extension Inhibition) Assay

This assay identifies the specific site of ribosome stalling on an mRNA template induced by an antibiotic. When a ribosome stalls, it blocks the progression of reverse transcriptase, resulting in a truncated cDNA product ("toeprint").

Materials:

-

In vitro transcription/translation system (e.g., PURExpress®)

-

Linear DNA template containing a T7 promoter, a ribosome binding site, and a coding sequence of interest

-

This compound

-

Reverse transcriptase (e.g., AMV or SuperScript III)

-

A DNA primer complementary to a sequence downstream of the potential stalling site, labeled with a fluorescent dye or radioisotope

-

dNTPs

-

DTT

-

Sequencing gel apparatus and reagents

Procedure:

-

Set up an in vitro transcription/translation reaction containing the DNA template and all necessary components.

-

Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for 1 hour to allow for translation and potential ribosome stalling.[5]

-

Anneal the labeled primer to the mRNA in the reaction mixture.

-

Perform a primer extension reaction by adding reverse transcriptase, dNTPs, and DTT. Incubate at 37°C for 20-60 minutes.[5]

-

Terminate the reactions and purify the cDNA products.

-

Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates the site of ribosome stalling. The position of the stall can be determined by comparing the toeprint band to the sequencing ladder.

Visualizations

Caption: Workflow for the Competition Filter Binding Assay.

References

- 1. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application of Leucomycin A7 in Antibiotic Resistance Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential of Leucomycin A7, a macrolide antibiotic, in combating antibiotic resistance. Due to the limited availability of specific data on this compound in resistance studies, data from Josamycin, a closely related and well-studied leucomycin, is used as a proxy to illustrate the application principles. These protocols and methodologies can be adapted for the specific investigation of this compound.

Introduction

Antibiotic resistance is a critical global health threat, necessitating the exploration of new therapeutic strategies. Macrolide antibiotics, such as this compound, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, represent a class of compounds that can be repurposed or used in combination therapies to overcome resistance mechanisms. This document outlines protocols to assess the efficacy of this compound against resistant bacterial strains, its potential synergistic effects with other antibiotics, and its impact on the expression of resistance-conferring genes and efflux pumps.

Data Presentation: Efficacy of Josamycin Against Resistant Staphylococci

The following table summarizes the Minimum Inhibitory Concentration (MIC) of josamycin against erythromycin-resistant Staphylococcus aureus strains, providing a baseline for the expected activity of leucomycins against resistant Gram-positive bacteria.

| Bacterial Species | Resistance Profile | Antibiotic | MIC (mg/L) at which % of strains are inhibited |

| Staphylococcus aureus | Erythromycin-resistant (MIC ≥ 4 mg/L) | Josamycin | 2 mg/L (57% inhibited) |

| Clarithromycin | 2 mg/L (25% inhibited) | ||

| Roxithromycin | 2 mg/L (11.6% inhibited) | ||

| Staphylococcus aureus | Erythromycin-resistant (MIC ≥ 256 mg/L) | Josamycin | 2 mg/L (57% inhibited) |

| Clarithromycin | 2 mg/L (25% inhibited) | ||

| Roxithromycin | 2 mg/L (11.6% inhibited) | ||

| Coagulase-negative staphylococci | Erythromycin-resistant (MIC ≥ 4 mg/L) | Josamycin | 2 mg/L (13.3% inhibited) |

| Clarithromycin | 2 mg/L (10.7% inhibited) | ||

| Roxithromycin | 2 mg/L (9.3% inhibited) |

Data adapted from a study on Josamycin's in vitro activity against clinical isolates of erythromycin-resistant staphylococci.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of antibiotic-resistant bacterial strains.

Materials:

-

This compound (or Josamycin) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours.

-

Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergistic Activity

This protocol is used to evaluate the synergistic effect of this compound in combination with another antibiotic (e.g., a β-lactam like penicillin) against resistant strains.

Materials:

-

Stock solutions of this compound and the second antibiotic

-

CAMHB

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland)

Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).

-

Inoculate each well with 100 µL of a bacterial suspension of 5 x 10^5 CFU/mL.

-

Incubate the plate at 35°C for 18-24 hours.

-

Read the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpret the results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Quantitative Real-Time PCR (qRT-PCR) for Resistance Gene Expression

This protocol is designed to quantify the effect of this compound on the expression of specific antibiotic resistance genes, such as ermC (macrolide resistance) or genes encoding efflux pump components like mexB in Pseudomonas aeruginosa.

Materials:

-

Bacterial culture treated with sub-inhibitory concentrations of this compound

-

Untreated control culture

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

Primers and probes specific for the target resistance gene and a housekeeping gene (e.g., 16S rRNA)

-

SYBR Green or TaqMan master mix

Procedure:

-

RNA Extraction: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration (e.g., 1/4 MIC) of this compound for a defined period. Extract total RNA from both treated and untreated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction with cDNA, specific primers for the target gene (e.g., ermC or mexB) and a housekeeping gene, and a suitable master mix.

-